2-(4,6-二氯-2-甲基-1H-吲哚-3-基)乙胺

描述

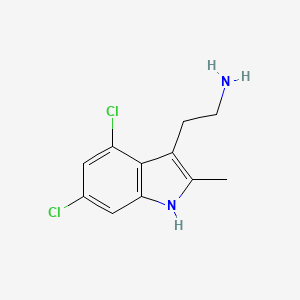

“2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is a chemical compound with the empirical formula C11H12Cl2N2. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

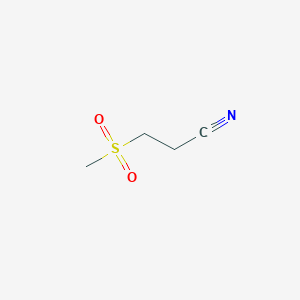

The InChI code for “2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is 1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine” is a solid substance. Its molecular weight is 243.13 .科学研究应用

DNA结合和细胞毒性研究

- 应用: 在Kumar等人(2012年)的研究中,三齿配体的Cu(II)配合物,包括与2-(4,6-二氯-2-甲基-1H-吲哚-3-基)乙胺结构相关的化合物,表现出显著的DNA结合和核酸酶活性。这表明在研究DNA相互作用以及可能开发抗癌疗法方面具有潜在应用,因为它们在还原剂存在下具有低毒性和高DNA裂解活性。

- 来源: Kumar et al. (2012)。

新型合成方法

- 应用: Mittapelli等人(2009年)报道了一种用于N-去甲基曲唑类化合物的高效合成方法,其中包括类似于2-(4,6-二氯-2-甲基-1H-吲哚-3-基)乙胺的化合物。该方法突出了简单高效的化学修饰的重要性,这对制药研究和开发至关重要。

- 来源: Mittapelli et al. (2009)。

稀土金属氨基配合物

- 应用: Yang等人(2014年)的研究涉及使用吡咯基功能化吲哚创建新型三核稀土金属氨基配合物。这些配合物与2-(4,6-二氯-2-甲基-1H-吲哚-3-基)乙胺结构相似,显示出在催化活性方面的潜力,特别是在水膦化过程中。

- 来源: Yang et al. (2014)。

抗菌活性

- 应用: Kumbhare等人(2013年)合成了与2-(4,6-二氯-2-甲基-1H-吲哚-3-基)乙胺结构相关的衍生物,并评估了它们的抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用。

- 来源: Kumbhare et al. (2013)。

作用机制

Target of Action

DCAI, also known as 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)-ethylamine, primarily targets the Ras protein . Ras proteins are small GTPases that play a crucial role in cellular signal transduction .

Mode of Action

DCAI acts by binding to the pocket adjacent to the Ras-SOS interface . This binding inhibits SOS nucleotide exchange, thereby inhibiting the activation of Ras . In its inactive state, Ras is bound to a GDP and is activated by SOS (son of sevenless, among others), which converts it to the active GTP form .

Biochemical Pathways

The inhibition of Ras activation by DCAI affects the Ras-Raf-MEK-ERK pathway . This pathway is involved in regulating cell proliferation, differentiation, and survival . By inhibiting Ras activation, DCAI can potentially influence these cellular processes .

Pharmacokinetics

It is known that dcai is a powder that is soluble in dmso . Its solubility suggests that it could be administered in a solution form for better bioavailability .

Result of Action

The molecular and cellular effects of DCAI’s action are largely dependent on the specific cellular context. Given its mode of action, DCAI could potentially inhibit cell proliferation and promote cell differentiation or apoptosis in cells that rely on Ras signaling .

Action Environment

The action, efficacy, and stability of DCAI can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect DCAI’s stability and its binding to Ras . Additionally, the presence of other molecules in the environment could potentially interfere with DCAI’s binding to Ras .

安全和危害

This compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and seeking medical attention if you feel unwell .

属性

IUPAC Name |

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTJISIFGZHOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Acetamidylphenylamino]-4-[2-benzoylphenylamino]-5-nitropyrimidine hydrochloride](/img/structure/B1669811.png)